4,4-Diethoxy-N,N-dimethyl-1-butanamine

Catalog No.
S1524977
CAS No.
1116-77-4
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diethoxy-N,N-dimethyl-1-butanamine

CAS Number

1116-77-4

Product Name

4,4-Diethoxy-N,N-dimethyl-1-butanamine

IUPAC Name

4,4-diethoxy-N,N-dimethylbutan-1-amine

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3

InChI Key

QKXMWBLNSPNBEY-UHFFFAOYSA-N

SMILES

CCOC(CCCN(C)C)OCC

Synonyms

4,4-Diethoxy-N,N-dimethyl-1-butanamine; 1-(N,N-Dimethylamino)-4,4-diethoxybutane; 4,4-Diethoxy-N,N-dimethylbutanamine; 4,4-Diethoxy-N,N-dimethylbutylamine; 4-(Dimethylamino)butanal Diethyl Acetal

Canonical SMILES

CCOC(CCCN(C)C)OCC

The exact mass of the compound 4,4-Diethoxy-N,N-dimethyl-1-butanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4) is a bifunctional aliphatic compound featuring a tertiary amine and a terminal diethyl acetal. It serves as a critical protected aldehyde building block in the pharmaceutical industry, most notably as the primary precursor for the tryptamine side chain in triptan-class antimigraine drugs (e.g., Rizatriptan, Sumatriptan, Zolmitriptan). The diethyl acetal acts as a robust protecting group that masks the highly reactive aldehyde, preventing premature self-condensation or polymerization during storage and early synthetic steps. Upon controlled acidic hydrolysis, it unmasks to participate directly in Fischer indole syntheses with arylhydrazines. Its specific physical properties (density ~0.844 g/mL, refractive index ~1.421) and excellent chemical stability make it a highly processable, scalable liquid reagent for commercial API manufacturing.

Substituting 4,4-diethoxy-N,N-dimethyl-1-butanamine with its free aldehyde counterpart (4-(dimethylamino)butanal) or the closely related dimethyl acetal analog fundamentally disrupts the impurity profile and scalability of indole syntheses. The free aldehyde is notoriously unstable, rapidly undergoing self-condensation due to the presence of the basic tertiary amine, rendering it unsuitable for bulk procurement and storage. While the dimethyl acetal offers similar protection, its hydrolysis kinetics and behavior in Fischer indole cyclizations differ significantly. Industrial processes using the dimethyl acetal under standard highly acidic conditions (e.g., aqueous sulfuric acid) often generate excessive levels—up to 11%—of difficult-to-remove dimeric impurities (such as Rizatriptan-2,5-dimer). In contrast, the diethyl acetal allows for targeted, milder cyclization conditions that suppress dimer formation, directly impacting downstream purification requirements and overall API yield. [1]

Suppression of Dimer Impurities in Fischer Indole Cyclization

In the synthesis of triptan APIs like Rizatriptan, the choice of acetal and acid catalyst profoundly impacts the impurity profile. Utilizing 4,4-diethoxy-N,N-dimethyl-1-butanamine (diethyl acetal) in conjunction with methanesulfonic acid or under targeted lower-temperature conditions restricts the formation of dimeric impurities (e.g., Rizatriptan-2,5-dimer) to extremely low levels. Comparative process data demonstrates that the diethyl acetal route yields a crude product with less than 1% dimer derivative (and <0.5% under specific 35-45 °C protocols). In stark contrast, prior art methods employing the dimethyl acetal analog with aqueous sulfuric acid generated approximately 11% of the dimer derivative. [1]

Evidence DimensionDimer impurity formation in crude API
Target Compound Data<1% dimer derivative (often <0.5%)
Comparator Or Baseline~11% dimer derivative (using dimethyl acetal / H2SO4 prior art)
Quantified Difference>10-fold reduction in dimeric impurities
ConditionsFischer indole cyclization with arylhydrazine derivatives

Minimizing dimer formation directly prevents API batch failure and reduces the cost of goods by maximizing the yield of the active pharmaceutical ingredient.

Reduction of Cyclization Reaction Temperature

The thermodynamic requirements for unmasking the acetal and driving the subsequent cyclization are highly dependent on the protecting group. Process optimizations leveraging 4,4-diethoxy-N,N-dimethyl-1-butanamine have demonstrated that the Fischer indole cyclization with benzenetriazolesulfonic acid derivatives can proceed efficiently at significantly milder temperatures. Specifically, the reaction operates between 35 °C and 45 °C. This is a substantial improvement over legacy procedures, which required heating to temperatures exceeding 90 °C to achieve comparable conversion. [1]

Evidence DimensionRequired reaction temperature for Fischer indole cyclization
Target Compound Data35-45 °C
Comparator Or Baseline>90 °C (legacy high-temperature protocols)
Quantified Difference~50 °C reduction in process temperature
ConditionsCondensation of benzyltriazolehydrazinesulfonic acid with the acetal

Lowering the reaction temperature by 50 °C significantly reduces energy consumption at the plant scale and minimizes the thermal degradation of sensitive indole intermediates.

Elimination of Chromatographic Purification

The downstream processing of triptan bases is historically plagued by the need for extensive column chromatography to separate the desired product from oligomeric and dimeric byproducts. By utilizing 4,4-diethoxy-N,N-dimethyl-1-butanamine under targeted acidic conditions, the resulting crude product profile is clean enough to completely bypass chromatographic separation. The target API (e.g., Rizatriptan base) can be isolated directly and further purified to >99% (with <0.15% dimer) via simple solvent crystallization using aliphatic alcohols like methanol or isopropanol. Legacy methods using alternative acetals or harsher conditions mandated complex dichloromethane/ethanol/ammonia column chromatography. [1]

Evidence DimensionDownstream purification requirement
Target Compound DataDirect solvent crystallization (>99% purity)
Comparator Or BaselineExtensive column chromatography required
Quantified DifferenceComplete elimination of chromatographic steps
ConditionsIsolation of Rizatriptan base post-cyclization

Eliminating industrial-scale column chromatography drastically reduces solvent waste, labor, and cycle time, making the procurement of the diethyl acetal highly cost-effective.

Commercial Synthesis of Rizatriptan and Sumatriptan

4,4-Diethoxy-N,N-dimethyl-1-butanamine is the definitive precursor for the dimethylaminoethyl side chain in triptan-class antimigraine APIs. Its controlled hydrolysis profile allows for direct Fischer indole cyclization with arylhydrazines at mild temperatures (35-45 °C), suppressing the formation of dimeric impurities to <1% and enabling chromatography-free purification. [1]

Synthesis of Novel Indole-Based Serotonin Receptor Agonists

Beyond established generics, this compound is highly effective for discovery chemistry targeting 5-HT1B/1D receptors. The stability of the diethyl acetal during multi-step synthesis allows chemists to elaborate complex aryl hydrazine or hydrazine-sulfonic acid precursors before initiating the final indole cyclization, ensuring high reproducibility and yield in SAR (structure-activity relationship) studies. [2]

Protected Amino-Aldehyde Building Block in Complex Alkaloid Synthesis

In total synthesis or advanced intermediate manufacturing where a free 4-(dimethylamino)butanal would rapidly self-condense, the diethyl acetal serves as a stable, moisture-resistant equivalent. It can be safely stored, transported, and subjected to strongly basic or nucleophilic conditions before being unmasked with targeted acidic treatment, making it a more practical choice than the free aldehyde for scalable manufacturing. [2]

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (83.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4,4-Diethoxy-N,N-dimethyl-1-butanamine

Dates

Last modified: 08-15-2023

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